molecular formula C12H23NO B1466505 1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol CAS No. 1468946-40-8

1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol

Cat. No.: B1466505
CAS No.: 1468946-40-8
M. Wt: 197.32 g/mol
InChI Key: UQFNDMUMJREFQX-UHFFFAOYSA-N
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Description

1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol is a useful research compound. Its molecular formula is C12H23NO and its molecular weight is 197.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(4-methylpiperidin-1-yl)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-11-4-8-13(9-5-11)10-12(14)6-2-3-7-12/h11,14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFNDMUMJREFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2(CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby influencing its activity. Additionally, this compound may also interact with transport proteins, affecting the transport of other molecules across cellular membranes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, this compound can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cell death or organ damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, this compound may require specific cofactors for its metabolism, influencing the overall metabolic pathway.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound may bind to transport proteins that facilitate its movement across cellular membranes, influencing its distribution within the cell.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biochemical activity.

Biological Activity

1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol, also referred to as compound CAS 1468946-40-8, is a chemical compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H25NO, with a molecular weight of approximately 211.34 g/mol. The compound features a cyclopentanol structure with a piperidine ring, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC13H25NO
Molecular Weight211.34 g/mol
CAS Number1468946-40-8

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. The piperidine moiety is known for its ability to modulate the activity of receptors such as:

  • Nicotinic Acetylcholine Receptors (nAChRs) : This compound may enhance neurotransmitter release by acting as an agonist or modulator at nAChRs.
  • Dopamine Receptors : Potential interactions with dopamine pathways suggest implications in mood regulation and cognitive functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress and inflammation in neuronal cells, which could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Analgesic Properties

The analgesic effects of this compound have been explored in animal models. It appears to modulate pain pathways, potentially providing relief from chronic pain conditions without the side effects associated with traditional analgesics.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : The compound demonstrated significant inhibitory concentrations (MIC values) against tested pathogens, indicating strong antimicrobial potential.
  • Neuroprotective Study :
    • Objective : To assess the effects on oxidative stress in neuronal cells.
    • Findings : Treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability in models of oxidative stress.
  • Analgesic Effect Study :
    • Objective : To determine pain-relief capabilities in rodent models.
    • Findings : The compound significantly reduced pain responses in behavioral assays compared to controls, suggesting its potential as a new analgesic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.